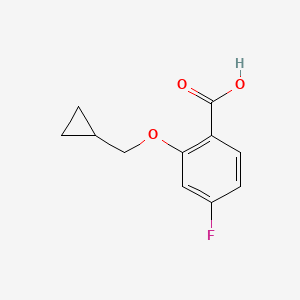
2-Cyclopropylmethoxy-4-fluoro-benzoic acid
Vue d'ensemble
Description
2-Cyclopropylmethoxy-4-fluoro-benzoic acid is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Cyclopropylmethoxy-4-fluoro-benzoic acid (CPMFB) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPMFB, summarizing relevant research findings, case studies, and data tables.
- Chemical Formula : C11H11F O3
- Molecular Weight : 210.2 g/mol
- CAS Number : 1369917-22-5
The biological activity of CPMFB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structural features, including the cyclopropyl and fluorine substituents, contribute to its pharmacological properties.
- Target Interaction : CPMFB is believed to modulate enzyme activity and receptor binding, although specific pathways remain under investigation.
- Inhibition Studies : Preliminary studies suggest that CPMFB may inhibit certain enzymes involved in metabolic pathways, potentially impacting various physiological processes.
Anti-inflammatory Effects
Recent studies have indicated that CPMFB exhibits significant anti-inflammatory properties. Research conducted on cellular models demonstrated that:
- Inhibition of Cytokine Production : CPMFB reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages.
- Impact on Inflammatory Pathways : The compound was shown to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Antifibrotic Activity
A notable study investigated the effects of CPMFB on pulmonary fibrosis models:
- In Vivo Studies : In rat models of bleomycin-induced pulmonary fibrosis, treatment with CPMFB resulted in:
- Reduced lung inflammation and fibrosis.
- Decreased expression of α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen levels in lung tissue.
- Improved lung function parameters compared to control groups.
Antitumor Activity
Emerging evidence suggests that CPMFB may possess antitumor properties:
- Cell Viability Assays : In vitro studies demonstrated that CPMFB significantly decreased cell viability in various cancer cell lines, indicating potential cytotoxic effects.
- Mechanistic Insights : Further investigation revealed that CPMFB may induce apoptosis through caspase activation pathways.
Case Studies
-
Pulmonary Fibrosis Model :
- Objective : Evaluate the antifibrotic effects of CPMFB in a rat model.
- Results : Significant reduction in lung fibrosis markers and improved histopathological scores were observed after treatment with CPMFB.
- : The findings support the potential use of CPMFB as a therapeutic agent for pulmonary fibrosis.
-
Cancer Cell Line Studies :
- Objective : Assess the cytotoxic effects of CPMFB on cancer cell lines.
- Results : A dose-dependent decrease in cell viability was noted across several tested lines, with IC50 values indicating strong activity.
- : These results highlight the need for further exploration into CPMFB's potential as an anticancer agent.
Table 1: Summary of Biological Activities of this compound
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-3-4-9(11(13)14)10(5-8)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYZICYEPUKXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















